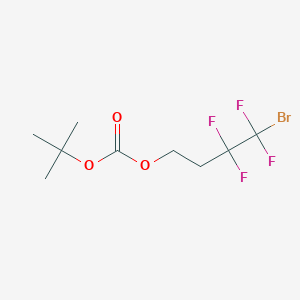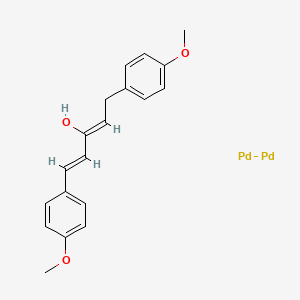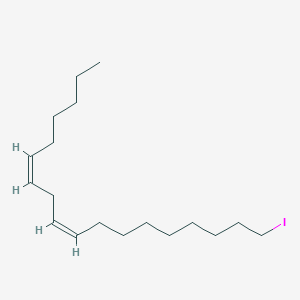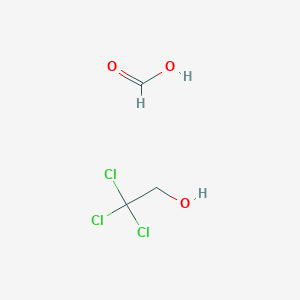
4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate is an organofluorine compound with the molecular formula C9H13BrF4O3. This compound is notable for its unique structure, which includes both bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of a base such as sodium carbonate. The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate include:
4-Bromo-3,3,4,4-tetrafluorobutanol: This compound shares a similar structure but lacks the tert-butyl carbonate group.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Another fluorinated compound with a different core structure but similar functional groups.
4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate: A close analog with a butyl carbonate group instead of a tert-butyl carbonate group.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and tert-butyl carbonate, which imparts distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C9H13BrF4O3 |
|---|---|
Molecular Weight |
325.09 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) tert-butyl carbonate |
InChI |
InChI=1S/C9H13BrF4O3/c1-7(2,3)17-6(15)16-5-4-8(11,12)9(10,13)14/h4-5H2,1-3H3 |
InChI Key |
URWVZXZIILQHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12086212.png)



![2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)







![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)

